9-(Phenanthren-9-yl)-9h-fluoren-9-ol
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Overview
Description
9-(Phenanthren-9-yl)-9h-fluoren-9-ol is an organic compound that features a phenanthrene moiety attached to a fluorene backbone with a hydroxyl group at the 9th position. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications, including photophysical studies and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Phenanthren-9-yl)-9h-fluoren-9-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 9-phenanthrenol and 9-fluorenone.
Reaction Conditions: A common method involves the use of Suzuki-Miyaura cross-coupling reactions.
Oxidation: Another pathway involves the oxidation of 9-phenanthrenol to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(Phenanthren-9-yl)-9h-fluoren-9-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketal structures and fluorenone derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen (O2), hydrogen peroxide (H2O2), and other peroxides.
Catalysts: Palladium catalysts for cross-coupling reactions, and other metal catalysts for oxidation reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and other organic solvents.
Major Products Formed
Ketal Structures: Formed through oxidation reactions.
Fluorenone Derivatives: Resulting from further oxidation of the compound.
Scientific Research Applications
9-(Phenanthren-9-yl)-9h-fluoren-9-ol has several scientific research applications:
Photophysical Studies: The compound’s unique structure makes it suitable for studying photophysical properties, such as fluorescence and phosphorescence.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Fluorescent Probes: The compound can be used as a fluorescent probe for studying microheterogeneous systems and determining critical micelle concentrations (CMC) of surfactants.
Mechanism of Action
The mechanism of action of 9-(Phenanthren-9-yl)-9h-fluoren-9-ol involves its interaction with light and other molecules:
Photophysical Properties: The compound exhibits fluorescence and phosphorescence due to its conjugated structure, which allows for efficient absorption and emission of light.
Molecular Targets and Pathways: The hydroxyl group and the aromatic rings play a crucial role in its reactivity and interaction with other molecules, making it a valuable tool in photophysical studies and material science.
Comparison with Similar Compounds
Similar Compounds
9-Phenylanthracene: Another compound with a similar structure but different photophysical properties.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
Uniqueness
9-(Phenanthren-9-yl)-9h-fluoren-9-ol stands out due to its unique combination of phenanthrene and fluorene moieties, which impart distinct photophysical properties and make it suitable for a wide range of applications in material science and photophysical research .
Properties
CAS No. |
5467-23-2 |
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Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-phenanthren-9-ylfluoren-9-ol |
InChI |
InChI=1S/C27H18O/c28-27(24-15-7-5-13-22(24)23-14-6-8-16-25(23)27)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17,28H |
InChI Key |
STMBLSPAFKRMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4(C5=CC=CC=C5C6=CC=CC=C64)O |
Origin of Product |
United States |
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